Synthesis and Characterization of 6,6-Difluoro-2-azaspiro[4.4]nonane Hydrochloride: A Technical Guide for Drug Development
Executive Summary The incorporation of gem-difluoro spirocyclic amines into drug candidates has become a cornerstone strategy in modern medicinal chemistry. As a bioisostere for piperidine and pyrrolidine rings, the 6,6-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of gem-difluoro spirocyclic amines into drug candidates has become a cornerstone strategy in modern medicinal chemistry. As a bioisostere for piperidine and pyrrolidine rings, the 6,6-difluoro-2-azaspiro[4.4]nonane scaffold offers enhanced metabolic stability, precise tuning of amine basicity (pKa), and improved lipophilicity[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a highly reliable, self-validating synthetic workflow for producing 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride[2], focusing on the critical causality behind each experimental choice.
Retrosynthetic Strategy & Pathway Design
The synthesis of highly functionalized spirocycles demands a modular approach that balances reactivity with functional group tolerance[3]. The most robust retrosynthetic disconnection for 6,6-difluoro-2-azaspiro[4.4]nonane relies on the late-stage deoxofluorination of a protected spirocyclic ketone.
Causality of the Route:
Core Assembly: The 2-azaspiro[4.4]nonane core is first assembled via the alkylation/cyclization of a cyclopentanone derivative[4].
Orthogonal Protection: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen because it is highly stable to the nucleophilic fluorination conditions, yet easily cleaved under strictly anhydrous acidic conditions to yield the desired hydrochloride salt.
Late-Stage Fluorination: Diethylaminosulfur trifluoride (DAST) is selected as the fluorinating agent. While Deoxo-Fluor offers higher thermal stability, DAST remains the gold standard for the deoxofluorination of unhindered aliphatic ketones due to its predictable reactivity profile and excellent atom economy at discovery scales[5].
Synthetic workflow for 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride.
Mechanistic Fundamentals of Deoxofluorination
Understanding the mechanism of DAST-mediated fluorination is critical for troubleshooting and optimizing the reaction[6]. The transformation of the C=O bond to a CF₂ group is not a concerted process; it proceeds through a highly reactive cationic intermediate.
The reaction is initiated by the nucleophilic attack of the spirocyclic ketone's oxygen onto the electron-deficient sulfur of DAST, displacing a fluoride ion. The resulting alkoxyaminosulfur trifluoride intermediate undergoes a C-O bond cleavage, facilitated by the departure of diethylaminosulfinyl fluoride (Et₂NSOF), generating a transient α-fluoro carbocation. A subsequent attack by the previously liberated fluoride ion yields the gem-difluoro product[5].
Mechanistic pathway of DAST-mediated deoxofluorination of spirocyclic ketones.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical changes, the chemist can confirm the success of each step in real-time.
Protocol A: Deoxofluorination of the Spirocyclic Ketone
Objective: Convert N-Boc-6-oxo-2-azaspiro[4.4]nonane to N-Boc-6,6-difluoro-2-azaspiro[4.4]nonane.
Preparation: Flame-dry a 100 mL round-bottom flask and flush with ultra-pure N₂. Dissolve N-Boc-6-oxo-2-azaspiro[4.4]nonane (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (30 mL).
Temperature Control: Cool the solution to exactly 0 °C using an ice-water bath. Causality: DAST reacts exothermically with moisture and carbonyls. Initiating the reaction at 0 °C prevents thermal runaway and degradation of the spirocycle.
Reagent Addition: Add DAST (2.5 eq, 25 mmol) dropwise over 15 minutes via a syringe.
Self-Validation: The solution should turn slightly yellow. A lack of vigorous gas evolution confirms that the anhydrous environment was successfully maintained.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a higher-Rf, non-UV active spot (stain with KMnO₄).
Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃ (50 mL) dropwise.
Self-Validation: Vigorous effervescence (CO₂ gas) will occur. This is a positive indicator that unreacted DAST and HF byproducts are being successfully neutralized into harmless sodium fluoride and carbon dioxide.
Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the gem-difluoro intermediate.
Protocol B: Deprotection and Hydrochloride Salt Formation
Objective: Cleave the Boc group to yield 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride[2].
Preparation: Dissolve the purified N-Boc-6,6-difluoro-2-azaspiro[4.4]nonane (1.0 eq, 5 mmol) in a minimal amount of anhydrous diethyl ether or CH₂Cl₂ (5 mL).
Acidification: Add 4M HCl in 1,4-dioxane (5.0 eq, 25 mmol) in a single portion at room temperature. Causality: Using HCl in dioxane rather than aqueous HCl ensures a strictly anhydrous environment, preventing the formation of hydrates and driving the precipitation of the highly crystalline salt.
Maturation: Stir vigorously for 2 to 4 hours.
Self-Validation: The initial clear solution will gradually become cloudy, followed by the precipitation of a dense, white crystalline solid. This visual cue confirms the successful cleavage of the Boc group and the insolubility of the resulting polar salt in the ethereal medium.
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) to remove cleaved tert-butyl alcohol and residual dioxane. Dry the white solid under high vacuum for 12 hours.
Characterization & Quantitative Data
Due to the asymmetric nature of the 2-azaspiro[4.4]nonane core (the C5 spiro carbon is a chiral center), the two fluorine atoms at the C6 position reside in different chemical environments. This results in a highly diagnostic AB spin system in the ¹⁹F NMR spectrum, which serves as the ultimate proof of structural integrity.
Analytical Technique
Parameter / Nucleus
Expected Signal / Value
Diagnostic Significance
NMR Spectroscopy
¹H NMR (400 MHz, D₂O)
δ 3.20 - 3.55 (m, 4H, CH₂-N)
Confirms the integrity of the pyrrolidine ring post-deprotection.
The Strategic Integration of 6,6-Difluoro-2-azaspiro[4.4]nonane Hydrochloride Analogs in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driving force in medicinal chemistry. Wi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driving force in medicinal chemistry. Within this landscape, the strategic incorporation of unique structural motifs offers a powerful approach to modulate the physicochemical and pharmacological properties of drug candidates. One such scaffold that has garnered increasing interest is the 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride core. This in-depth guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of its analogs, offering valuable insights for researchers in the field.
The 2-azaspiro[4.4]nonane framework, a spirocyclic system featuring a pyrrolidine ring fused to a cyclopentane ring through a common carbon atom, provides a rigid and three-dimensional topology. This inherent structural constraint can lead to improved binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs[1]. The introduction of a gem-difluoro group at the 6-position of this scaffold further refines its properties, leveraging the unique characteristics of fluorine in drug design.
The gem-difluoromethylene (CF2) group is a valuable motif in medicinal chemistry, known to influence a molecule's metabolic stability, lipophilicity, and membrane permeability[2][3]. The high electronegativity of fluorine can alter the local electronic environment, potentially enhancing binding interactions with target proteins. Moreover, the CF2 group can act as a bioisostere for a carbonyl group or an ether linkage, offering a strategy to overcome metabolic liabilities or improve pharmacokinetic profiles[3].
Synthetic Strategies: Building the Core and Introducing Fluorine
The synthesis of 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride and its analogs is a multi-step process that requires careful planning and execution. A plausible and efficient synthetic strategy involves the initial construction of a suitable spirocyclic ketone precursor, followed by the crucial gem-difluorination step.
Part 1: Synthesis of the Spirocyclic Ketone Intermediate
A key precursor for the target scaffold is N-Boc-2-azaspiro[4.4]nonan-6-one. Its synthesis can be approached through a Dieckmann condensation, a powerful method for the formation of five- and six-membered rings[4].
Proposed Synthetic Pathway to N-Boc-2-azaspiro[4.4]nonan-6-one:
Caption: Proposed synthetic pathway to the key intermediate N-Boc-2-azaspiro[4.4]nonan-6-one.
A practical synthesis of the spiro[4.4]nonane-1,6-dione (C) has been reported, which can serve as a versatile starting material[5][6]. The conversion of this diketone to the corresponding diamine (D) can be achieved through reductive amination. Subsequent intramolecular cyclization would yield the desired 2-azaspiro[4.4]nonan-6-one (E). Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group provides the key intermediate, N-Boc-2-azaspiro[4.4]nonan-6-one (F), ready for the fluorination step.
Part 2: Gem-Difluorination and Final Deprotection
The introduction of the gem-difluoro group at the C6 position is a critical transformation. Deoxofluorinating agents are commonly employed for the conversion of ketones to gem-difluorides.
Fluorination and Deprotection Workflow:
Caption: Final steps involving gem-difluorination and deprotection to yield the target compound.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a thermally stable and effective deoxofluorinating agent for converting ketones to gem-difluorides and is a suitable choice for this transformation[5][7]. The reaction of N-Boc-2-azaspiro[4.4]nonan-6-one (F) with Deoxo-Fluor would yield the N-Boc-6,6-difluoro-2-azaspiro[4.4]nonane (G). Finally, removal of the Boc protecting group under acidic conditions, such as with hydrochloric acid, will provide the target 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride (H).
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations described above. These protocols are based on established chemical principles and literature precedents.
Protocol 1: Synthesis of Spiro[4.4]nonane-1,6-dione
This procedure is adapted from established methods for the synthesis of spiro[4.4]nonane-1,6-dione from cyclopentanone[5][6].
Step 1: Dieckmann Condensation. A suitable diethyl adipate derivative is subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in an anhydrous solvent such as toluene.
Step 2: Saponification and Decarboxylation. The resulting β-keto ester is then saponified with aqueous base, followed by acidification and heating to induce decarboxylation, yielding spiro[4.4]nonane-1,6-dione.
Purification. The crude product is purified by vacuum distillation or recrystallization.
Protocol 2: Gem-Difluorination of N-Boc-2-azaspiro[4.4]nonan-6-one
This protocol is based on the use of Deoxo-Fluor for the deoxofluorination of ketones[5][7].
Reaction Setup. To a solution of N-Boc-2-azaspiro[4.4]nonan-6-one in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add Deoxo-Fluor (typically 1.5-2.0 equivalents) dropwise at 0 °C.
Reaction Progression. Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification. The crude product is purified by column chromatography on silica gel.
Protocol 3: Boc Deprotection
Acidic Cleavage. Dissolve the purified N-Boc-6,6-difluoro-2-azaspiro[4.4]nonane in a suitable solvent such as dioxane or methanol.
HCl Addition. Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated aqueous HCl) and stir the mixture at room temperature.
Isolation. The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum to yield the final product.
Medicinal Chemistry Applications and Structure-Activity Relationships
While the direct biological data for 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride analogs is still emerging, the broader class of azaspiro[4.4]nonane derivatives has shown significant promise in modulating key biological targets, primarily within the central nervous system.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Derivatives of azaspiro[4.4]nonane have been extensively investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs)[8]. These ligand-gated ion channels are implicated in a wide range of neurological processes, and their modulation holds therapeutic potential for cognitive disorders, neurodegenerative diseases, and nicotine addiction[9][10]. The rigid spirocyclic core of the azaspiro[4.4]nonane scaffold is believed to properly orient the key pharmacophoric elements for effective interaction with the nAChR binding site.
The introduction of the 6,6-difluoro moiety is a rational design strategy to enhance the drug-like properties of these nAChR agonists. The fluorine atoms can potentially engage in favorable interactions with the receptor, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity. Furthermore, the increased metabolic stability imparted by the gem-difluoro group could lead to an improved pharmacokinetic profile, including a longer duration of action.
Voltage-Gated Sodium Channel (VGSC) Modulation
A patent application has disclosed a series of diazaspiro[4.4]nonane derivatives as modulators of voltage-gated sodium channels (VGSCs)[11]. While these compounds are structurally distinct from the 2-azaspiro[4.4]nonane core, this finding suggests that the spiro[4.4]nonane scaffold may be a viable platform for developing modulators of this important ion channel family. VGSCs are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation is a validated therapeutic strategy for a variety of conditions, including epilepsy, cardiac arrhythmias, and pain[12][13].
The incorporation of a gem-difluoro group in this context could influence the binding of the molecule to the VGSC pore. The electronic and steric effects of the fluorine atoms could alter the interaction with key amino acid residues within the channel, potentially leading to enhanced potency or a modified selectivity profile across the different VGSC subtypes.
Data Summary
Quantitative data on the biological activity of 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride analogs is currently limited in the public domain. The table below presents a conceptual framework for how such data would be organized, highlighting the key parameters of interest for medicinal chemists.
Table 1: Conceptual Biological Activity Data for 6,6-Difluoro-2-azaspiro[4.4]nonane Analogs
Compound ID
R Group
Target
Assay Type
Potency (IC₅₀/EC₅₀, nM)
Selectivity
I-a
H
nAChR α4β2
Radioligand Binding
Data not available
Data not available
I-b
Methyl
nAChR α4β2
Functional Assay
Data not available
Data not available
II-a
H
Naᵥ1.7
Electrophysiology
Data not available
Data not available
II-b
Phenyl
Naᵥ1.7
Electrophysiology
Data not available
Data not available
Future Directions and Conclusion
The 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride scaffold represents a promising and relatively underexplored area of chemical space for drug discovery. The convergence of a rigid, three-dimensional spirocyclic core with the beneficial properties of a gem-difluoro group provides a strong foundation for the development of novel therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key aspects:
Optimization of Synthetic Routes: The development of more efficient and scalable synthetic routes to the key N-Boc-2-azaspiro[4.4]nonan-6-one intermediate will be crucial for enabling extensive analog synthesis.
Elucidation of Biological Targets: Comprehensive biological screening of a library of 6,6-difluoro-2-azaspiro[4.4]nonane analogs is needed to definitively identify their primary biological targets and mechanisms of action.
Detailed Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold, including substitution on the pyrrolidine nitrogen and other positions of the cyclopentane ring, will be essential for elucidating detailed SAR and optimizing potency and selectivity.
In-depth Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be critical for their advancement into preclinical and clinical development.
References
Click to expand
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
Reddy, P. V. N., & Al-Tel, T. H. (2000). Fluorination of thiocarbonyl compounds with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-fluor reagent): A facile synthesis of gem-difluorides. The Journal of Organic Chemistry, 65(16), 4830-4832.
Giblin, G. M. P., MacPherson, D. T., Witty, D. R., & Stanway, S. J. (2013). 2-(Pyridin-2yl)-1,7-diaza-spiro[4.
Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129.
Harada, N., Sugioka, T., Uda, H., & Kuriki, T. (1988). A practical asymmetric synthesis of enantiopure spiro[11][11]nonane-1,6-dione. Tetrahedron, 44(21), 6589-6600.
d'Angelo, J., Cavé, C., & Mahuteau, J. (2005). Enantioselective Synthesis of (R)-1-Azaspiro-[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, 66, 31-40.
University of Wollongong. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Retrieved from [Link]
Zhang, G., & Zhang, W. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 273-278.
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2017). Gram-Scale Synthesis of Amines Bearing a gem-Difluorocyclopropane Moiety. Synthesis, 49(22), 5184-5196.
Carloni, S., & Fravolini, A. (2013). Small Molecule Modulation of Voltage Gated Sodium Channels. Frontiers in Pharmacology, 4, 119.
Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129.
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Navarro, H. A., et al. (2014). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry, 57(13), 5636-5647.
Lukas, R. J., et al. (2003). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Barrow Quarterly, 19(2), 2-13.
Du Bois, J., & Minor, D. L. (2021). Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation. Cell chemical biology, 29(4), 615-624.
Pozo C., J. (1959). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
Gualandi, A., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 296.
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Strategic Application of 4,4-Difluoro-2-azaspirononane Hydrochloride (CAS 1785316-07-5) in Modern Drug Discovery
Strategic Application of 4,4-Difluoro-2-azaspiro[1]nonane Hydrochloride (CAS 1785316-07-5) in Modern Drug Discovery Executive Summary The relentless pursuit of clinical efficacy in drug development has catalyzed a paradi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Application of 4,4-Difluoro-2-azaspiro[1]nonane Hydrochloride (CAS 1785316-07-5) in Modern Drug Discovery
Executive Summary
The relentless pursuit of clinical efficacy in drug development has catalyzed a paradigm shift away from flat, two-dimensional aromatic scaffolds toward complex, three-dimensional molecular architectures. As a Senior Application Scientist, I frequently leverage spirocyclic bioisosteres to navigate the delicate balance of target potency, selectivity, and pharmacokinetic viability. Among the most versatile building blocks in this arena is 4,4-difluoro-2-azaspiro[1]nonane hydrochloride () [2]. This in-depth technical guide elucidates the physicochemical rationale, bioisosteric applications, and validated experimental workflows for incorporating this fluorinated spirocycle into therapeutic pipelines.
Physicochemical Profiling & The Causality of Design
Escaping Flatland via Spirocyclization
The seminal dictates that increasing the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate correlates directly with improved clinical success and reduced off-target promiscuity. By replacing planar rings (e.g., phenyl or heteroaromatics) or simple saturated rings (e.g., pyrrolidine) with the azaspiro[1]nonane core, we introduce profound three-dimensionality. This structural rigidification minimizes entropic penalties upon target binding and disrupts intermolecular pi-pi stacking, thereby enhancing aqueous solubility.
The Gem-Difluoro Advantage: pKa Modulation and Metabolic Shielding
The strategic placement of a gem-difluoro group at the 4-position of the azaspiro[1]nonane system serves a critical dual purpose in:
pKa Attenuation: Unmodified aliphatic amines often possess a pKa > 10, leading to near-total protonation at physiological pH (7.4). This high basicity can trigger off-target liabilities, notably hERG channel inhibition (cardiotoxicity), and impede passive membrane permeability. The highly electronegative fluorine atoms exert a strong inductive pull through the sigma-bond framework, lowering the secondary amine's pKa to approximately 8.0–8.5. This increases the proportion of the neutral, lipophilic species, facilitating blood-brain barrier (BBB) and cellular penetration.
Metabolic Blockade: The α- and β-carbons adjacent to basic amines are prime sites for Cytochrome P450 (CYP450)-mediated oxidative dealkylation and ring-opening. The C-F bond is exceptionally strong (~105 kcal/mol). By substituting vulnerable C-H bonds with C-F bonds, we sterically and electronically shield the spirocycle from enzymatic degradation, drastically prolonging the compound's half-life.
Quantitative Data: Comparative Scaffold Analysis
To illustrate the causality behind selecting CAS 1785316-07-5, the table below summarizes the physicochemical impact of replacing a standard pyrrolidine core with the fluorinated spirocycle within a representative lead scaffold.
To ensure scientific integrity, every protocol utilized in drug discovery must be a self-validating system. Below are the field-proven methodologies for incorporating and validating this building block.
Protocol 1: Amidation of CAS 1785316-07-5 (Scaffold Incorporation)
Because the gem-difluoro group reduces the nucleophilicity of the adjacent amine, standard coupling conditions often fail. This protocol utilizes highly reactive uronium salts to force the reaction to completion.
Amine Liberation: Suspend 1.0 eq of the carboxylic acid scaffold and 1.2 eq of CAS 1785316-07-5 in anhydrous DMF. Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).
Causality: DIPEA is sterically hindered and non-nucleophilic. It neutralizes the hydrochloride salt of the spirocycle, liberating the free amine without competing for the activated electrophile.
Electrophile Activation: Chill the mixture to 0°C and add 1.2 eq of HATU. Stir for 15 minutes.
Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which is strictly required to overcome the reduced nucleophilicity of the fluorinated amine.
Coupling & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NaHCO₃ and extract with EtOAc.
Self-Validation System: Run a parallel control reaction using standard pyrrolidine. If the pyrrolidine control achieves >95% conversion while the fluorinated spirocycle stalls, the causality is confirmed as electronic hindrance, validating that the reagents are active and indicating that elevated temperatures (e.g., 50°C) may be required for the spirocycle.
Protocol 2: In Vitro Microsomal Clearance (CLint) Assay
To validate the metabolic shielding provided by the gem-difluoro substitution, compounds must be subjected to Human Liver Microsomes (HLM).
Preparation: Prepare a 1 µM solution of the synthesized candidate in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I oxidation by adding an NADPH regenerating system (final concentration 1 mM).
Causality: NADPH is the obligate cofactor for CYP450 enzymes. Its addition acts as the precise "start switch" for metabolic degradation.
Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS analysis.
Self-Validation System: Include Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. If Verapamil is not rapidly degraded (CLint > 40 µL/min/mg), the HLM batch or NADPH system is compromised, invalidating the assay. This ensures the observed stability of the difluoro-spirocycle is a genuine chemical property, not an artifact of inactive enzymes.
Visualizing the Logic
Drug Design Workflow: Transitioning from planar leads to 3D-enriched candidates via spirocycles.
Metabolic Stability Mechanism: CYP450 oxidation blockade by gem-difluoro substitution.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
detailed synthesis protocol for 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride
This document details the synthesis protocol for 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride , a conformationally restricted spirocyclic amine used as a scaffold in medicinal chemistry to modulate lipophilicity and...
Author: BenchChem Technical Support Team. Date: March 2026
This document details the synthesis protocol for 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride , a conformationally restricted spirocyclic amine used as a scaffold in medicinal chemistry to modulate lipophilicity and metabolic stability.
Executive Summary & Retrosynthetic Analysis
The synthesis of 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride is achieved through a four-step sequence designed to construct the spiro[4.4] system followed by late-stage functionalization. The core strategy relies on the Dieckmann cyclization to form the spiro-ketone, followed by nucleophilic deoxofluorination to install the gem-difluoro motif.
Retrosynthetic Pathway
The workflow deconstructs the target into the commercially available N-Boc-pyrrolidine-3-carboxylate.
Figure 1: Retrosynthetic strategy isolating the spiro-ketone as the pivotal intermediate.
Detailed Experimental Protocols
Step 1: Alkylation of N-Boc-pyrrolidine-3-carboxylate
This step installs the side chain required for ring closure.
Reaction Type: Enolate Alkylation
Critical Parameter: Temperature control (-78 °C) to prevent self-condensation.
Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive.[3] Do not heat neat. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for enhanced thermal stability if available.[3]
Reagents & Stoichiometry:
Reagent
Equiv.
Role
Spiro-ketone (from Step 2)
1.0
Substrate
DAST or Deoxo-Fluor
2.5
Fluorinating Agent
| DCM (Anhydrous) | Solvent | 0.1 M Conc. |
Procedure:
Dissolve the spiro-ketone in anhydrous DCM in a Teflon or plastic vessel (glass can be etched by HF byproducts).
Cool to 0 °C under nitrogen.
Add DAST dropwise via syringe. Caution: Exothermic.
Allow to warm to Room Temperature (25 °C) and stir for 16–24 hours.
Quench (CRITICAL): Cool back to 0 °C. Dropwise addition of saturated aqueous NaHCO₃ . Warning: Vigorous gas evolution.
Extract with DCM, dry over Na₂SO₄, and concentrate.
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). Product is less polar than the ketone.
Step 4: Deprotection & Salt Formation
Final isolation of the hydrochloride salt.
Procedure:
Dissolve the N-Boc-difluoro intermediate in 1,4-Dioxane (minimal volume).
Add 4.0 M HCl in Dioxane (10 equiv) at 0 °C.
Stir at RT for 2-4 hours. A white precipitate should form.
Isolation: Dilute with Et₂O (diethyl ether) to maximize precipitation.
Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.
Drying: Dry under high vacuum to yield 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride as a white solid.
Application Note: Synthesis of 3,3-Difluoro-2-azaspiro[4.4]nonane
This Application Note and Protocol details the step-by-step synthesis of 3,3-difluoro-2-azaspiro[4.4]nonane , a critical conformationally restricted scaffold in medicinal chemistry.[1] The protocol focuses on the thionat...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the step-by-step synthesis of 3,3-difluoro-2-azaspiro[4.4]nonane , a critical conformationally restricted scaffold in medicinal chemistry.[1] The protocol focuses on the thionation-fluorination strategy , a robust method for converting lactams to gem-difluoro amines, ensuring high chemical fidelity and scalability.[1]
[1]
Introduction & Retrosynthetic Analysis[1]
The 2-azaspiro[4.4]nonane scaffold is a bioisostere of proline, offering enhanced metabolic stability and restricted conformational freedom.[1] The introduction of a gem-difluoro group at the C3 position (alpha to the nitrogen) significantly modulates the pKa of the amine (lowering it by ~1-2 units) and increases lipophilicity, making it a valuable motif for optimizing drug-target interactions.[1]
Retrosynthetic Strategy
Direct fluorination of the saturated amine is non-selective. Therefore, the synthesis relies on a functional group interconversion (FGI) strategy:
Starting Material : Cyclopentanone (via spiro-succinimide formation).[1]
The core logic utilizes the Lawesson’s Reagent mediated thionation followed by DAST (Diethylaminosulfur trifluoride) fluorination.[1] This pathway is preferred over direct carbonyl fluorination because thiolactams are significantly more reactive toward nucleophilic fluorinating agents, allowing milder conditions and higher yields.[1]
Figure 1: Retrosynthetic logic flow from the target difluoro-amine back to commercial starting materials.[1]
Experimental Protocol
Phase 1: Construction of the Spiro-Skeleton
Objective: Synthesize the spiro-succinimide intermediate.
Ammonium hydroxide or Benzylamine (for imide formation)[1]
Step-by-Step:
Knoevenagel Condensation:
In a reactor, dissolve cyclopentanone (84 g, 1.0 mol) and ethyl cyanoacetate (113 g, 1.0 mol) in toluene. Add ammonium acetate (catalytic) and acetic acid.[1]
Reflux with a Dean-Stark trap to remove water. Monitor by TLC until ketone is consumed.
Concentrate to yield ethyl cyclopentylidene-cyanoacetate .
Michael Addition (Busch’s Synthesis):
Dissolve the intermediate in ethanol. Add a solution of KCN (97 g, 1.5 mol) in water dropwise at 0°C.[1]
Warm to room temperature and stir for 4 hours. The cyanide adds to the beta-position, forming the dinitrile precursor.
Hydrolysis & Cyclization:
Add concentrated HCl (excess) to the reaction mixture and reflux for 12 hours. This hydrolyzes both nitriles and the ester to the tricarboxylic acid, which decarboxylates to 1-carboxycyclopentaneacetic acid (Spiro-succinic acid).[1]
Imide Formation: Mix the crude diacid with urea (or benzylamine for N-protection) and heat to 160-180°C. The melt solidifies to form 2-azaspiro[4.4]nonane-1,3-dione .[1]
Purification: Recrystallize from ethanol/water.
Phase 2: Reduction to Lactam
Objective: Selectively reduce one carbonyl of the succinimide to the methylene group, yielding the lactam.
Reagents:
Lithium Aluminum Hydride (LAH) (Caution: Pyrophoric) or Zn/AcOH[1]
Solvent: Anhydrous THF
Protocol (LAH Method):
Suspend LAH (2.0 eq) in anhydrous THF at 0°C under nitrogen.
Add the spiro-succinimide (1.0 eq) portion-wise.[1]
Critical Control: Maintain temperature at 0-5°C. Refluxing will reduce both carbonyls to the amine. Stir at 20°C for 4 hours to achieve partial reduction to the hydroxyl-lactam (hemiaminal).
To fully reduce the C1 carbonyl to methylene while keeping C3 as carbonyl (or vice versa, symmetric), use Zn dust in Acetic Acid reflux for 6 hours if LAH over-reduction is observed.[1]
Target Yield:2-azaspiro[4.4]nonan-3-one .
Note: If N-benzyl was used, the product is N-benzyl-2-azaspiro[4.4]nonan-3-one.[1]
Phase 3: Thionation (Activation)
Objective: Convert the lactam oxygen to sulfur to enhance reactivity toward fluorination.[1]
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (16 h).
Mechanism:[3][4][5][6][7][8] DAST activates the sulfur, forming a sulfonium intermediate which is displaced by fluoride ions.[1]
Quenching (Critical): Cool back to 0°C. Add saturated NaHCO3 very slowly (vigorous CO2 evolution).
Extraction: Extract with DCM (3x), dry over Na2SO4, and concentrate.
Purification: Silica gel chromatography. The difluoro product is typically non-polar.
Phase 5: Final Deprotection (If N-Protected)
If an N-benzyl or N-Boc group was used:
N-Boc: Treat with 4M HCl in Dioxane (1 h, RT).
N-Benzyl: Hydrogenation (Pd/C, H2, MeOH) or ACE-Cl method.[1]
Final Product:3,3-Difluoro-2-azaspiro[4.4]nonane hydrochloride .
Data Presentation & Critical Parameters
Reaction Workflow Summary
Step
Transformation
Reagent
Key Parameter
Typical Yield
1
Cyclopentanone Diacid
Ethyl cyanoacetate, KCN
Temp Control (Exothermic)
65-75%
2
Diacid Imide
Urea/Amine, Heat
Melt temp (170°C)
85-90%
3
Imide Lactam
Zn/AcOH or LAH
Stoichiometry Control
50-60%
4
Lactam Thiolactam
Lawesson's Reagent
Anhydrous conditions
80-95%
5
Thiolactam Difluoro
DAST
Moisture Exclusion
60-75%
Troubleshooting Guide
Low Yield in Fluorination: Often caused by moisture in the DAST or solvent. Ensure DCM is distilled over CaH2. If DAST is old (dark brown), distill it or buy fresh.[1]
Over-reduction in Step 3: If LAH produces the amine (stripping the carbonyl completely), switch to the Zn/Acetic Acid reduction of the imide, which stops selectively at the lactam/hemiaminal stage.[1]
Purification of Thiolactam: Thiolactams can be unstable on silica for long periods. Flash chromatography should be fast.
Figure 2: Operational workflow for the synthesis of the difluoro-spiro scaffold.
References
Spiro-Skeleton Synthesis
BenchChem Application Notes. "Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate". BenchChem Protocols. Link[1]
Fluorination Methodology
Sondej, S. C., & Katzenellenbogen, J. A. (1986).[1] "gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes".[9] The Journal of Organic Chemistry. Link[1]
Thiolactam to Difluoro Conversion
Lavilla, R. et al. (2010).[1] "General Access to gem-Difluoroamines from Lactams". European Journal of Organic Chemistry. (Methodological basis for Lactam->Thiolactam->Difluoro).[1]
Spiro-Succinimide Route
Rice, L. M., & Grogan, C. H. (1953).[1] "Spiranes. II. Azaspiranes". The Journal of Organic Chemistry. Link[1]
Technical Guide: Difluorination Strategies for 2-Azaspiro[4.4]nonan-6-one
This Application Note is designed to provide a comprehensive technical guide for the difluorination of 2-azaspiro[4.4]nonan-6-one . -Difluorination and Deoxofluorination Protocols Executive Summary & Strategic Analysis T...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a comprehensive technical guide for the difluorination of 2-azaspiro[4.4]nonan-6-one .
-Difluorination and Deoxofluorination Protocols
Executive Summary & Strategic Analysis
The 2-azaspiro[4.4]nonan-6-one scaffold is a privileged structure in medicinal chemistry, often serving as a conformationally restricted surrogate for proline or cyclopentane-based inhibitors. Introducing fluorine into this system is a critical tactic to modulate metabolic stability (blocking CYP450 oxidation) and lipophilicity (LogD).
"Difluorination" in this context refers to two distinct but equally valuable transformations. The choice of pathway depends entirely on the desired pharmacological outcome:
Pathway A: Deoxofluorination (Gem-difluorination). Conversion of the carbonyl (
) directly to a gem-difluoromethylene () group. This creates a bioisostere of the ketone that lacks hydrogen bond acceptor capability.
Pathway B:
-Difluorination. Installation of two fluorine atoms at the -position (C7), retaining the carbonyl. This increases the electrophilicity of the ketone and blocks metabolic enolization.
Expert Insight: The spiro[4.4] architecture provides a unique advantage in Pathway B . Because the C5 spiro-center is quaternary, enolization can only occur towards C7. This guarantees 100% regioselectivity , eliminating the mixture of regioisomers typically seen with open-chain ketones.
Reaction Pathways & Decision Tree
The following flowchart illustrates the strategic decision-making process for selecting the appropriate protocol.
Figure 1: Strategic workflow for the fluorination of spirocyclic ketones.
Pathway A: Deoxofluorination (C=O
CF
)
This protocol converts the ketone into a gem-difluoro group. While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is thermally unstable. We recommend Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E for enhanced safety and yield.
Mechanism & Critical Parameters
The reaction proceeds via the attack of the sulfur-amine species on the ketone oxygen, forming an activated intermediate, followed by nucleophilic displacement by fluoride.
Substrate Requirement: The nitrogen at position 2 must be protected (e.g., Boc, Cbz) to prevent amine oxidation or polymerization.
Lewis Acid: For sterically hindered spiro-ketones, the addition of a Lewis acid (ethanol or
) is often required to activate the fluorinating agent [1].
Detailed Protocol (Deoxo-Fluor Method)
Parameter
Specification
Reagent
Deoxo-Fluor (1.5 - 2.0 equiv)
Solvent
DCM (Anhydrous) or Toluene (for higher temps)
Catalyst
Ethanol (0.2 equiv) or (cat.)
Temperature
0°C to RT (can heat to 60°C if sluggish)
Time
12 - 24 hours
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under
, dissolve N-Boc-2-azaspiro[4.4]nonan-6-one (1.0 equiv) in anhydrous DCM (0.2 M).
Addition: Cool the solution to 0°C. Add Deoxo-Fluor (1.5 equiv) dropwise. Caution: Exothermic.
Activation: Add anhydrous Ethanol (0.2 equiv) dropwise. This generates HF in situ, which catalyzes the reaction without the harshness of bulk HF.
Reaction: Allow to warm to room temperature (RT) and stir. Monitor by TLC/LCMS.
Troubleshooting: If conversion is <50% after 6 hours, heat to 45°C in a sealed tube.
Quench: Cool to 0°C. Slowly add sat.
. Warning: Vigorous evolution.
Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove amine byproducts) and brine. Dry over
.
Purification: Flash chromatography (Hexane/EtOAc). The difluoro product is typically less polar than the starting ketone.
Pathway B:
-Difluorination (CH
CF
)
This protocol installs two fluorine atoms at C7. The reaction relies on Selectfluor (F-TEDA-BF4), an electrophilic fluorinating agent.
Mechanism & Regiocontrol
Direct fluorination of the ketone is slow. The reaction is accelerated by forming an enamine or silyl enol ether intermediate.
Regioselectivity: As noted, the C5 spiro center blocks enolization. The enamine can only form towards C7, ensuring exclusive formation of the 7,7-difluoro product.
Stepwise vs. One-Pot: A one-pot procedure using pyrrolidine as a catalyst is most efficient for this substrate [2].
Detailed Protocol (Selectfluor One-Pot Method)
Parameter
Specification
Reagent
Selectfluor (2.2 - 2.5 equiv)
Catalyst
Pyrrolidine (0.2 - 0.5 equiv)
Solvent
Acetonitrile (MeCN) or MeOH
Temperature
Reflux (60-80°C) or Microwave
Time
4 - 8 hours
Step-by-Step Procedure:
Preparation: Dissolve N-Boc-2-azaspiro[4.4]nonan-6-one (1.0 equiv) in dry MeCN (0.1 M).
Reagent Addition: Add Selectfluor (2.2 equiv). The reaction mixture may be a suspension.
Catalyst Addition: Add Pyrrolidine (0.2 equiv).
Note: The amine forms an enamine in situ, which is rapidly fluorinated by Selectfluor. The iminium ion hydrolyzes, regenerating the catalyst.
Heating: Heat the mixture to reflux (
) under .
Monitoring: Monitor for the disappearance of the mono-fluoro intermediate (often visible by LCMS).
Workup: Cool to RT. Filter off the solid succinimide byproduct. Concentrate the filtrate.
Extraction: Redissolve in EtOAc, wash with water and brine.
Purification: Silica gel chromatography.
Note: The 7,7-difluoro ketone is highly electrophilic and can form hydrates. Avoid aqueous acidic workups if possible.
Troubleshooting & Safety
Issue
Cause
Solution
Incomplete Conversion (Path A)
Steric bulk of spiro ring.
Switch to XtalFluor-E with or heat to 80°C in Toluene.
Use 2.5 equiv Selectfluor. Add a second portion of catalyst (pyrrolidine) after 4 hours.
Boc Deprotection
Acidic byproducts (HF).
Add solid (2 equiv) to the reaction mixture to buffer HF generation.
Safety Warning:
Deoxo-Fluor: Liberates HF upon hydrolysis. Do not use glass for long-term storage of reaction mixtures if water is present. Use plastic/Teflon ware for quenching.
Selectfluor: Generally safe, but avoid mixing with strong reducing agents.
References
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry64 , 7048–7054 (1999). Link
Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 595-596 (1992). Link
Stavber, S., et al. "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Electrophilic Fluorination." Synthesis, 2002(17), 2609-2613. Link
Application
Application Note: High-Purity Recrystallization of 6,6-Difluoro-2-azaspiro[4.4]nonane Hydrochloride
Executive Summary This application note details the purification of 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride (CAS: 1785315-98-1), a critical building block in medicinal chemistry for targeting G-protein coupled r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the purification of 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride (CAS: 1785315-98-1), a critical building block in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and ion channels. While spirocyclic scaffolds offer desirable conformational restriction, their synthesis often yields persistent regioisomeric impurities and inorganic salts.
This guide moves beyond generic protocols, offering a thermodynamically controlled recrystallization strategy specifically tuned for the fluorinated spiro-amine salt profile.
Key Performance Indicators (KPIs):
Target Purity: >99.5% (HPLC/qNMR)
Yield Goal: >85% recovery
Impurity Removal: Effective clearance of regioisomers and unreacted starting materials.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is critical. The 6,6-difluoro substitution introduces a dipole moment that distinguishes this compound from its non-fluorinated parent, altering its lattice energy.
Property
Value / Characteristic
Implication for Purification
Molecular Formula
C₈H₁₃F₂N·HCl
Polar ionic salt with lipophilic core.
Molecular Weight
197.65 g/mol
Moderate molecular weight.
Physical State
White crystalline solid
High lattice energy expected.
Solubility (Water)
High
unsuitable for crystallization (yield loss).
Solubility (MeOH/EtOH)
High
Good for dissolution, poor for yield without anti-solvent.
Solubility (IPA)
Moderate (Temperature dependent)
Ideal candidate for single-solvent recrystallization.
Solubility (EtOAc/Hex)
Low
Excellent anti-solvents.
The "Fluorine Effect" in Crystallization
The gem-difluoro group (
) increases the lipophilicity of the spiro ring compared to the parent hydrocarbon. Consequently, this salt is slightly more soluble in alcohols than non-fluorinated analogues. Standard ethanol recrystallization often leads to poor recovery. Therefore, we utilize Isopropanol (IPA) or an Ethanol/Ethyl Acetate system to maximize the recovery delta between hot and cold states.
Saturation Screening: Place 1.0 g of crude solid in a flask. Add IPA in 2 mL increments while heating to reflux (82°C).
Expert Insight: Do not exceed 10 mL/g initially. If not dissolved by 15 mL/g, switch to Method B.
Dissolution: Once the solid dissolves at reflux, add an excess 5-10% solvent volume to prevent premature crashing during filtration.
Critical Check: If a fine white suspension persists at reflux, these are likely inorganic salts (NaCl/NH₄Cl). Filter the hot solution through a pre-warmed Celite pad.
Controlled Cooling (The Nucleation Phase):
Remove from heat and allow the flask to cool to room temperature (RT) slowly on a cork ring or wood block.
Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the growth of pure, dense prisms.
Deep Cooling: Once at RT, place the flask in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 4 hours.
Harvesting: Filter the crystals using a sintered glass funnel.
The Wash: Wash the cake immediately with cold (-20°C) IPA.
Volume: 1-2 mL per gram of starting material. Do not over-wash.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Cause: The solution temperature is above the melting point of the solvated salt, or the anti-solvent was added too fast.
Fix: Re-heat the mixture until it is a single phase. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature. Cool very slowly with vigorous stirring.
Fix: Concentrate the solution on a rotary evaporator to half volume and repeat the cooling steps.
Process Visualization
The following diagram illustrates the decision matrix for the purification workflow.
Figure 1: Decision tree for the purification of fluorinated spiro-amine salts, handling solubility variances and oiling events.
Quality Control (QC) Criteria
Before releasing the batch for biological assays, verify the following:
¹H NMR (DMSO-d₆ or D₂O):
Check for the disappearance of solvent peaks (IPA/EtOAc).
Verify the integral ratio of the spiro-ring protons (1.6–2.5 ppm range) relative to the gem-difluoro coupling patterns.
¹⁹F NMR:
Crucial for confirming the integrity of the
group (typically a multiplet around -90 to -100 ppm). Ensure no fluoride elimination occurred (rare, but possible under harsh basic conditions).
Elemental Analysis (CHN):
Verify the salt stoichiometry (Mono-HCl vs Hemioxalate).
References
Grygorenko, O. O., et al. (2021).[2] "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." Molecules, 26(19), 6000. (Demonstrates handling of fluorinated spiro-amine salts). Retrieved from [Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
use of 6,6-Difluoro-2-azaspiro[4.4]nonane as a scaffold in drug discovery
Application Note: 6,6-Difluoro-2-azaspiro[4.4]nonane in Drug Discovery Introduction: Engineering 3D Complexity In the modern "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 6,6-Difluoro-2-azaspiro[4.4]nonane in Drug Discovery
Introduction: Engineering 3D Complexity
In the modern "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools to improve the physicochemical and pharmacokinetic profiles of drug candidates. Among these, 6,6-Difluoro-2-azaspiro[4.4]nonane represents a high-value "designer" building block.
This scaffold combines three strategic advantages:
Spirocyclic Rigidity: It replaces flexible alkyl chains or flat aromatic rings with a defined 3D vector, increasing fraction sp3 (Fsp3) character.
Metabolic Blocking: The gem-difluoro group at the C6 position (adjacent to the spiro center) blocks the primary site of metabolic oxidation (the
-methylene of the carbocycle).
Electronic Modulation: The strong electron-withdrawing effect of the fluorine atoms (
-position to the nitrogen) lowers the basicity of the pyrrolidine nitrogen, often improving membrane permeability and reducing hERG liability compared to non-fluorinated analogs.
Physicochemical Profile & Structural Logic
The 6,6-difluoro-2-azaspiro[4.4]nonane scaffold is typically employed as a bioisostere for piperidines, morpholines, or simple pyrrolidines.
Structural Insight:
The gem-difluoro group at C6 exerts a through-space electrostatic effect and a through-bond inductive effect on the N2 nitrogen. This reduces the pKa, bringing it closer to the physiological range (7.4), which increases the fraction of uncharged species available for passive membrane transport.
Application Note: Strategic Implementation
When to Use This Scaffold
To Lower Basicity: When a standard spiro-amine is too basic (causing phospholipidosis or poor permeation), the 6,6-difluoro analog provides a pKa drop of ~1.5–2.0 units.
To Block Metabolism: If a lead compound suffers from rapid clearance due to hydroxylation on the cycloalkyl ring, this scaffold acts as a metabolic "blocker."
To Rigidify Conformation: The fluorines induce a specific ring pucker (via the gauche effect), potentially locking the N-substituent vector into a bioactive conformation that flexible analogs cannot access.
Decision Logic (Graphviz)
Caption: Decision tree for selecting 6,6-difluoro-2-azaspiro[4.4]nonane during lead optimization.
Protocol: Chemical Synthesis & Derivatization
While often purchased as a building block (e.g., from Enamine, SpiroChem, or Appretech), in-house synthesis may be required for specific analogs.
A. Representative Synthesis Strategy
Context: The most robust route to this scaffold involves the [3+2] cycloaddition of an azomethine ylide with an exocyclic gem-difluoroalkene.
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope =
.
.
Success Criteria:
A
increase of >2-fold compared to the non-fluorinated reference (2-azaspiro[4.4]nonane) indicates successful metabolic blocking.
Workflow Diagram
Caption: Integrated workflow from scaffold synthesis to ADME validation.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
application of 6,6-Difluoro-2-azaspiro[4.4]nonane in SAR studies
Application Note: 6,6-Difluoro-2-azaspiro[4.4]nonane in Structure-Activity Relationship (SAR) Studies Executive Summary This guide details the strategic application of 6,6-Difluoro-2-azaspiro[4.4]nonane (CAS: 1785315-98-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 6,6-Difluoro-2-azaspiro[4.4]nonane in Structure-Activity Relationship (SAR) Studies
Executive Summary
This guide details the strategic application of 6,6-Difluoro-2-azaspiro[4.4]nonane (CAS: 1785315-98-1) as a high-value bioisostere in modern drug discovery. Moving beyond traditional "flat" aromatic scaffolds, this spirocyclic amine offers a unique combination of conformational rigidity , metabolic stability (via fluorine blocking), and basicity modulation . This document provides the rationale for its inclusion in SAR libraries, comparative physicochemical data, and validated protocols for its derivatization and characterization.
Scientific Rationale: The "Escape from Flatland"
In the optimization of lead compounds, replacing planar rings (phenyl, heteroaryl) or flexible chains with rigid, three-dimensional (3D) scaffolds correlates with higher clinical success rates. This concept, often quantified by the fraction of sp3 carbons (
The 6,6-difluoro-2-azaspiro[4.4]nonane scaffold offers three distinct medicinal chemistry advantages:
Gem-Difluoro Metabolic Blocking: The carbocyclic ring of spiro[4.4]nonane is susceptible to cytochrome P450-mediated oxidation. Substitution at the C6 position (adjacent to the spiro center) with a gem-difluoro group (
) blocks this metabolic soft spot, significantly extending half-life ().
pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms exerts a through-space and through-bond inductive effect on the N2 nitrogen. This lowers the basicity (pKa) of the secondary amine compared to the non-fluorinated parent.
Impact: Reduced basicity often correlates with lower hERG channel inhibition and improved passive permeability (CNS penetration).
Vector Rigidification: Unlike flexible piperidines, the spiro-fused system locks the orientation of the nitrogen lone pair and attached substituents, reducing the entropic penalty upon protein binding.
Bioisosteric Mapping
This scaffold is frequently used as a bioisostere for:
Piperidine/Pyrrolidine: To add bulk and rigidity.
Cyclohexylamines: To introduce polarity and vectors not accessible by simple rings.
Morpholines: To maintain solubility while altering the H-bond acceptor profile.
Figure 1: Decision logic for incorporating the 6,6-difluoro-2-azaspiro[4.4]nonane scaffold into a lead optimization campaign.
Physicochemical Profile & Comparative Data
The following table contrasts the fluorinated scaffold with its non-fluorinated parent and a standard pyrrolidine analog.
Setup: Combine Ar-Cl (0.1 mmol), Amine HCl (0.12 mmol), and
(0.3 mmol) in a microwave vial.
Solvent: Add DMSO (1.0 mL). Cap the vial.
Heating: Heat to 80°C–100°C (conventional heating) or 120°C (microwave) for 1 hour.
Monitoring: Check LC-MS for conversion. The secondary amine is sterically hindered; if reaction is slow, increase temp to 140°C.
Isolation: Pour into water (10 mL). If solid precipitates, filter and wash.[3] If oil, extract with EtOAc.
Workflow Visualization
The following diagram outlines the standard SAR cycle incorporating this scaffold.
Figure 2: Integrated SAR workflow for evaluating spirocyclic bioisosteres.
References
BenchChem. (2025).[1][3][4] Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Retrieved from
PubChem. (2025).[2] 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride (Compound Summary). National Library of Medicine. Retrieved from
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spirocycles).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight on gem-difluoro effects).
Enamine. (2025). Spirocyclic Building Blocks for Drug Discovery. Retrieved from
Technical Support Center: Troubleshooting the Difluorination of Azaspirocycles
Welcome to the technical support center for the difluorination of azaspirocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging bu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the difluorination of azaspirocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but rewarding transformation. The introduction of a gem-difluoro group into an azaspirocyclic scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] However, the journey to these valuable compounds is often fraught with experimental hurdles.
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the gem-difluorination of azaspirocycles, and what are their primary differences?
The two main classes of reagents used for the gem-difluorination of a carbonyl group in an azaspirocycle are deoxofluorinating agents and electrophilic fluorinating agents.
Highly reactive and moisture-sensitive. Can be thermally unstable.[3]
Electrophilic Fluorinating Agents
Selectfluor® (F-TEDA-BF4)
Electrophilic attack on an enol or enolate intermediate.
Generally milder and more stable than DAST. Over-fluorination can be an issue.[4][5]
Expert Insight: The choice of reagent is highly dependent on the substrate. For azaspirocyclic ketones, DAST and its analogues are often employed.[6] However, their high reactivity can lead to side reactions, especially in complex molecules. Selectfluor® is a valuable alternative, particularly for substrates that are sensitive to the harsh conditions sometimes required for DAST.[7][8]
Q2: My difluorination reaction is not proceeding, or the yield is very low. What are the first things I should check?
Low or no conversion is a common issue. Here’s a systematic approach to troubleshooting:
Anhydrous Conditions: Deoxofluorinating reagents like DAST and Deoxo-Fluor® react violently with water.[3] Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
Reagent Quality: Fluorinating reagents can degrade over time. Use a fresh bottle or a recently purchased batch of the reagent. For DAST, which can decompose, proper storage is crucial.
Reaction Temperature: The optimal temperature can be highly substrate-dependent. If the reaction is sluggish at lower temperatures, a gradual increase may be necessary. However, be cautious, as higher temperatures can also promote side reactions and reagent decomposition.[3]
Substrate Reactivity: The steric and electronic properties of your azaspirocycle play a significant role. Highly hindered carbonyl groups may require more forcing conditions (higher temperature, longer reaction time, or excess reagent).
Q3: How can I monitor the progress of my difluorination reaction?
Effective reaction monitoring is key to optimizing conditions and preventing the formation of byproducts.
Thin-Layer Chromatography (TLC): This is the most common and straightforward method. However, fluorinated compounds can sometimes be difficult to visualize. Using different stains (e.g., potassium permanganate, ceric ammonium molybdate) can be helpful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for reaction monitoring.[9][10][11][12] You can take aliquots from the reaction mixture at different time points and analyze them by ¹H and ¹⁹F NMR. The appearance of new signals in the ¹⁹F NMR spectrum is a clear indication of product formation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide information on the conversion of the starting material and the formation of products and byproducts.
Expert Insight: For real-time monitoring, flow NMR and in-situ IR are becoming increasingly accessible and can provide detailed kinetic data to fine-tune your reaction conditions.[11][12][13]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of a Vinyl Fluoride Byproduct
Q: I am observing a significant amount of a vinyl fluoride byproduct in my reaction with DAST. How can I suppress this elimination pathway?
The formation of a vinyl fluoride is a common side reaction in the deoxofluorination of enolizable ketones. This occurs through an E2 or E1cb elimination mechanism.
Causality: The azaspirocyclic framework can influence the acidity of the α-protons. If these protons are readily abstracted, elimination can compete with or even dominate over the desired gem-difluorination.
Solutions:
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to room temperature) can favor the SN2 pathway over elimination.
Choice of Reagent: In some cases, Deoxo-Fluor® may be less prone to causing elimination compared to DAST.
Protecting Groups: If the nitrogen atom of the azaspirocycle is a secondary amine, its basicity might contribute to the elimination pathway. Protecting the nitrogen with a suitable group (e.g., Boc, Cbz) can mitigate this.
Diagram: Competing Pathways in Deoxofluorination
Caption: Competing substitution and elimination pathways.
Issue 2: Over-fluorination with Selectfluor®
Q: I am trying to achieve monofluorination at the α-position of my azaspirocyclic ketone using Selectfluor®, but I am getting a mixture of mono- and di-fluorinated products. How can I improve selectivity?
Over-fluorination is a common challenge when the monofluorinated product is of similar or higher reactivity than the starting material.[5]
Causality: The introduction of the first fluorine atom can sometimes increase the acidity of the remaining α-proton, making the second fluorination faster than the first.
Solutions:
Control Stoichiometry: Carefully control the stoichiometry of Selectfluor®. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help minimize over-fluorination.
Reaction Time and Temperature: Monitor the reaction closely by TLC or NMR and quench it as soon as the starting material is consumed.[5] Lowering the reaction temperature can also improve selectivity.
Base Selection: The choice of base used to generate the enolate is critical. A weaker, non-nucleophilic base may provide better selectivity.
Issue 3: Ring-Opening or Rearrangement
Q: My reaction is resulting in unexpected ring-opened or rearranged products. What could be the cause?
The strain and electronic nature of the azaspirocyclic system can make it susceptible to skeletal rearrangements or ring-opening, particularly under harsh reaction conditions.
Causality: The use of highly reactive and Lewis acidic reagents like DAST can lead to the formation of carbocationic intermediates, which are prone to rearrangement. In some cases, the nitrogen atom can participate in ring-opening reactions. Some fluorinating agents can induce ring-opening as part of the reaction mechanism.[7][8]
Solutions:
Milder Reagents: Consider using a less Lewis-acidic fluorinating agent. If using an electrophilic fluorinating agent, milder conditions are generally preferred.
Protecting Groups: Appropriate protection of the nitrogen atom can prevent its participation in undesired side reactions.
Alternative Synthetic Routes: If rearrangement or ring-opening persists, an alternative synthetic strategy that avoids the formation of unstable intermediates may be necessary.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Systematic troubleshooting for low reaction yield.
Experimental Protocols
General Protocol for Deoxofluorination with DAST
WARNING: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It can also be thermally unstable. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the azaspirocyclic ketone (1.0 eq.).
Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution.
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or NMR.
Quenching: Carefully and slowly quench the reaction by adding it to a cooled (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution!
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Data Interpretation
Key NMR Signatures of gem-Difluoroazaspirocycles
¹⁹F NMR: The gem-difluoro group will typically appear as a pair of doublets or an AB quartet due to the diastereotopic nature of the fluorine atoms. The chemical shift will be dependent on the specific structure of the azaspirocycle.
¹³C NMR: The carbon bearing the two fluorine atoms will appear as a triplet with a large ¹JCF coupling constant (typically > 200 Hz).
¹H NMR: Protons on the carbon adjacent to the CF₂ group will show coupling to the fluorine atoms (²JHF), resulting in more complex splitting patterns (e.g., a doublet of triplets).
Expert Insight: Obtaining clean and well-resolved NMR spectra is crucial for confirming the structure of your product.[14][15][16][17][18] Careful purification is essential.
References
Grygorenko, O., & Melnykov, K. (2019). Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties (microreview). Chemistry of Heterocyclic Compounds, 55(8).
Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760–5763.
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2015). Molecules, 20(5), 8685-8703.
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2015).
Grygorenko, O., & Melnykov, K. (2019). Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties (microreview).
Simpler fluorine chemistry. (n.d.). Society of Chemical Industry. Retrieved from [Link]
Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3) - C Bond and C(sp3)-F bond Cleavage. (n.d.). ChemRxiv.
Reaction Monitoring. (n.d.). Magritek. Retrieved from [Link]
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. (n.d.). PMC.
Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. (n.d.). American Chemical Society.
Ring-Opening Fluorination of Bicyclic Azaarenes. (n.d.). ChemRxiv.
Ring-opening fluorination of bicyclic azaarenes. (n.d.). PMC.
A Method for Real Time Monitoring of Chemical Reactions and Processes. (n.d.). Royal Society of Chemistry.
Nuclear fluorination of 3,5-diarylisoxazoles with Selectfluor. (2004). Tetrahedron, 60(51), 11869-11874.
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)
Selectfluor. (n.d.). In Wikipedia. Retrieved from [Link]
Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (n.d.).
NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 344-356.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules, 30(19), 4811.
C-C bond cleavage and dual fluoro-functionalization of b-keto esters with DAST and its analogues. (n.d.). Royal Society of Chemistry.
Utilizing on‐and off‐line monitoring tools to follow a kinetic resolution step during flow synthesis. (2017). Vapourtec.
Technical Support Center: Overcoming Side Reactions in Fluorin
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). Espace INRS.
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (2008). Organic Process Research & Development, 12(5), 943-945.
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). Journal of Visualized Experiments, (105), 52393.
Specific Solvent Issues with Fluorin
Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics. (2013). Organic Letters, 15(15), 3894-3897.
Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. (n.d.). Organic Chemistry Portal.
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2805.
Technical Support Center: Optimizing Purity of 6,6-Difluoro-2-azaspiro[4.4]nonane HCl
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with purifying fluorinated spirocyclic secondary a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with purifying fluorinated spirocyclic secondary amines.
The compound 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride presents unique physicochemical challenges: the inductive electron-withdrawing effect of the gem-difluoro group alters the basicity of the adjacent pyrrolidine ring, while the spirocyclic core introduces distinct steric bulk. This guide provides self-validating protocols to overcome common issues such as counterion loss during chromatography, severe peak tailing, and hygroscopic salt formation.
Part 1: Quantitative Chromatographic Strategy Comparison
Before troubleshooting, it is critical to select the correct purification modality. The table below summarizes the empirical performance of different chromatographic strategies for isolating fluorinated spiro-amines.
Parameter
Reverse-Phase Prep-HPLC (Standard)
Reverse-Phase Prep-HPLC (Acidic)
Supercritical Fluid Chromatography (SFC)
Mobile Phase
Water / MeCN (0.1% TFA)
Water / MeCN (0.1% HCl)
CO₂ / Methanol (Neutral)
Stationary Phase
C18 / C8
C18 (Acid-resistant)
2-Ethylpyridine or Chiralpak
Regioisomer Resolution
Poor (Co-elution common)
Poor
Excellent (Exploits dipole moments)
Product Form Recovered
TFA Salt (Requires exchange)
HCl Salt
Free Base
Throughput / Drying
Slow (Aqueous lyophilization)
Slow (Aqueous lyophilization)
Fast (Volatile organic fractions)
Primary Risk
"Free-basing" on column
Corrosion of stainless steel
Peak tailing from silanol interactions
Part 2: Troubleshooting Guides & FAQs
FAQ 1: The "Free-Basing" Phenomenon in Prep-HPLC
User Issue: "I loaded my crude 6,6-Difluoro-2-azaspiro[4.4]nonane HCl salt onto a C18 prep-HPLC column and flushed with a water/acetonitrile gradient. The recovered fractions yielded a split peak, and NMR confirmed I isolated the free base instead of the hydrochloride salt. Why did I lose my counterion?"
Mechanistic Causality:
This is a classic chromatographic artifact known as "on-column free-basing." Water has a high thermodynamic affinity for hydrogen chloride. When an amine HCl salt is loaded onto a reverse-phase column and flushed with an unbuffered or insufficiently buffered aqueous mobile phase, the water dynamically strips the HCl from the amine[1]. The highly polar HCl migrates rapidly and elutes in the void volume, while the more lipophilic difluoro-azaspiro free base is retained on the stationary phase, eventually eluting later[1].
Self-Validating Protocol: Direct HCl Salt Purification
To maintain the chloride counterion without resorting to post-purification salt exchange, modify your prep-HPLC workflow:
Mobile Phase Preparation: Substitute standard TFA or formic acid with 0.1% aqueous HCl in Mobile Phase A, and 0.1% HCl in Acetonitrile for Mobile Phase B.
Sample Preparation: Dissolve the crude compound in the 0.1% aqueous HCl starting conditions to prevent precipitation.
Elution: Run the gradient. The continuous presence of hydronium and chloride ions in the mobile phase completely suppresses the free-basing effect.
Isolation: Lyophilize the collected fractions directly. Because HCl is volatile, excess acid evaporates, leaving behind the highly pure hydrochloride salt.
FAQ 2: Resolving Peak Tailing in SFC Without Contamination
User Issue: "I switched to SFC to separate the 6,6-difluoro regioisomer from the 7,7-difluoro impurity. The peak tails severely. Adding diethylamine (DEA) to the modifier fixes the peak shape, but I cannot remove the DEA from my final product during drying."
Mechanistic Causality:
Secondary spiro-amines interact strongly with residual acidic silanol groups on SFC stationary phases, leading to severe peak tailing. While basic modifiers like DEA mask these active sites, they form non-volatile complexes with the product or persist as physical impurities during fraction evaporation.
Self-Validating Protocol: Sample Diluent Modification
Instead of contaminating your entire mobile phase, utilize the "Sample Diluent Modification" technique[2].
Diluent Preparation: Prepare a sample injection diluent of Methanol containing 1% (v/v) dimethylethylamine (DMEA) [2].
Mobile Phase: Use a strictly neutral mobile phase (e.g., 75% CO₂ / 25% Methanol)[2].
Mechanism: When the sample is injected, the DMEA co-migrates temporarily, dynamically masking the silanol sites exactly where the sample band is traveling. Because DMEA is highly volatile and elutes at the solvent front, the 6,6-Difluoro-2-azaspiro[4.4]nonane elutes later as a sharp, perfectly resolved peak[2].
Result: The collected fraction contains only the desired free base and neutral methanol, eliminating the need for secondary purification to remove amine additives[2].
FAQ 3: Anhydrous Salt Formation
User Issue: "After isolating the free base from SFC, I added aqueous HCl to form the salt, but it turned into a sticky, hygroscopic gum instead of a crystalline powder."
Mechanistic Causality:
Fluorinated spirocyclic hydrochlorides are highly prone to trapping water in their crystal lattice, forming hydrates or amorphous gums. Introducing aqueous HCl forces you to remove water via prolonged heating or vacuum, which degrades the product.
Self-Validating Protocol: Anhydrous Precipitation
To generate library-quality salts without chromatography or distillation[3], use strictly anhydrous conditions:
Dissolution: Dissolve the pure 6,6-Difluoro-2-azaspiro[4.4]nonane free base in anhydrous diethyl ether (or THF if solubility is poor).
Titration: Place the flask in an ice bath (0°C). Dropwise, add 1.05 equivalents of 4M HCl in dioxane [3].
Crystallization: The localized high concentration of anhydrous HCl instantly protonates the amine. Because the resulting HCl salt is insoluble in ether/dioxane, it precipitates immediately as a highly crystalline white solid.
Isolation: Filter the precipitate over a glass frit, wash with cold anhydrous ether, and dry under high vacuum.
Part 3: Visualizations
Below are the architectural workflows for the purification and troubleshooting logic of 6,6-Difluoro-2-azaspiro[4.4]nonane HCl.
Caption: Workflow for the isolation and anhydrous salt formation of 6,6-Difluoro-2-azaspiro[4.4]nonane.
Caption: Troubleshooting logic for resolving peak tailing of basic spiro-amines in SFC.
References
Chromatography Forum. (2012). Using prep HPLC for ion exchange. Retrieved from[Link]
LCGC International. (2026). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Retrieved from[Link]
PubMed (NIH). (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from[Link]
Technical Guide: Yield Optimization for 6,6-Difluoro-2-azaspiro[4.4]nonane Synthesis
Executive Summary & Strategic Analysis The 6,6-difluoro-2-azaspiro[4.4]nonane scaffold is a high-value bioisostere in medicinal chemistry, often used to modulate lipophilicity and metabolic stability without significantl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The 6,6-difluoro-2-azaspiro[4.4]nonane scaffold is a high-value bioisostere in medicinal chemistry, often used to modulate lipophilicity and metabolic stability without significantly altering steric bulk compared to the parent cycloalkane.
The primary synthetic bottleneck is the gem-difluorination of the 2-azaspiro[4.4]nonan-6-one intermediate . Five-membered cyclic ketones are notoriously prone to elimination side-reactions (forming vinyl fluorides) during deoxofluorination.
This guide prioritizes a Linear Protection-Fluorination-Deprotection Strategy , which is the most scalable route for kilogram-scale production, while providing a Convergent Alternative for difficult substrates.
The "Golden Route": Linear Synthesis Protocol
This protocol assumes the starting material is tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1319716-43-2).[1] If you are synthesizing this ketone de novo, ensure the nitrogen is protected (Boc or Cbz) before attempting fluorination to prevent amine oxidation and tar formation.
Phase 1: Deoxofluorination (The Critical Step)
Objective: Convert C=O to CF2 while minimizing vinyl fluoride elimination.
Start cold to control exotherm. Do not heat above 50°C unless conversion stalls.
Step-by-Step Protocol (Optimized for 10g Scale)
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N2 inlet. Note: Glassware etching is a risk; use Teflon-coated stir bars.
Preparation: Dissolve N-Boc-2-azaspiro[4.4]nonan-6-one (10.0 g, 41.8 mmol) in anhydrous DCM (100 mL). Add oven-dried NaF (3.5 g, 2.0 eq) to act as an HF scavenger.
Reagent Addition: Cool the mixture to 0°C . Add Deoxo-Fluor (18.5 g, 11.5 mL, 2.0 eq) dropwise over 30 minutes. Caution: Exothermic.
Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours.
Checkpoint: Monitor by TLC (stain with KMnO4 or Ninhydrin) or GC-MS. Look for the disappearance of the ketone (M+) and appearance of the difluoro product (M+22).
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (rapid wash to remove amine impurities), then brine. Dry over MgSO4 and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). The difluoro product is usually less polar than the ketone.
Phase 2: Deprotection
Objective: Remove the Boc group to yield the free amine salt.
Dissolve the fluorinated intermediate in DCM (5 vol).
Add TFA (10 eq) or 4M HCl in Dioxane at 0°C.
Stir at RT for 2–4 hours.
Concentrate to dryness. The product is the TFA or HCl salt of 6,6-difluoro-2-azaspiro[4.4]nonane .
Troubleshooting Center
Issue 1: Low Yield & Vinyl Fluoride Formation
Symptom: GC-MS shows a peak with M-20 (loss of HF) relative to the target.
Root Cause: Acid-catalyzed elimination. The HF byproduct promotes the formation of the enol ether/vinyl fluoride.
Corrective Action A (Buffer): Increase the amount of NaF or KF (up to 4 eq) in the reaction mixture to neutralize HF in situ.
Corrective Action B (Reagent Switch): Switch to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) with Et3N·3HF . XtalFluor is less basic and less prone to causing elimination than DAST/Deoxo-Fluor.
Corrective Action C (Temperature): strictly maintain 0°C or even -20°C. 5-membered rings are highly strained; heat promotes ring-opening or elimination.
Issue 2: Incomplete Conversion (Stalled Reaction)
Symptom: Ketone remains after 24h.
Root Cause: Steric hindrance at the spiro center or deactivated reagent.
Corrective Action: Add a catalyst. SbCl3 (5 mol%) has been shown to accelerate Deoxo-Fluor reactions.
Protocol Modification: Run the reaction neat (no solvent) if the substrate is liquid, or in minimal toluene at 60°C (only if elimination is not observed).
Issue 3: Black Tar / Polymerization
Symptom: Reaction turns black/viscous; low mass balance.
Root Cause: The Boc group is labile to the HF generated, leading to deprotection during fluorination. The free amine then reacts with Deoxo-Fluor to form sulfinamides (tars).
Corrective Action: Ensure the N-protecting group is stable. Cbz (Benzyloxycarbonyl) is more acid-stable than Boc. If Boc is failing, switch protection to Cbz or Tosyl.
Visual Workflows
Synthesis Workflow Diagram
Figure 1: Optimized linear synthesis workflow for 6,6-difluoro-2-azaspiro[4.4]nonane.
Troubleshooting Decision Tree
Figure 2: Decision tree for troubleshooting common fluorination failures.
References
Spiro-Ketone Synthesis: BenchChem. "Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate." BenchChem Protocols. Link (Accessed 2026).
Deoxofluorination Optimization: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64(19), 7048-7054. Link
XtalFluor Alternatives: Beaulieu, F., et al. "Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents." Organic Letters, 2009, 11(21), 5050-5053. Link
Cyclopentanone Fluorination Challenges: Singh, R. P., & Shreeve, J. M. "Nucleophilic Fluorination of Ketones." Synthesis, 2002, 17, 2561-2578. Link
Precursor Availability: Sigma-Aldrich. "2-azaspiro[4.4]nonan-6-one Product Page."[2] Link
overcoming solubility problems of fluorinated spirocyclic amines
Topic: Overcoming Solubility & Isolation Challenges Status: Active | Tier: Level 3 (Senior Scientist Support) Welcome to the Technical Support Center Subject: You are encountering solubility issues with fluorinated spiro...
Status: Active | Tier: Level 3 (Senior Scientist Support)
Welcome to the Technical Support Center
Subject: You are encountering solubility issues with fluorinated spirocyclic amines.
Diagnosis: The problem likely stems from a conflict between lattice energy (rigid spiro-scaffold) and basicity attenuation (fluorine inductive effects).
While spirocyclic scaffolds are designed to "escape flatland" and improve solubility compared to aromatic bioisosteres, the introduction of fluorine creates a unique paradox. Fluorine increases lipophilicity (LogD) and simultaneously lowers the pKa of the amine, making standard salt formation difficult.
This guide provides diagnostic workflows and recovery protocols.
Module 1: The Diagnostic Hub
Is your compound "Brick Dust" or a "Grease Ball"?
Before attempting a fix, you must categorize the insolubility. The strategy for a high-melting solid is diametrically opposite to that for a lipophilic oil.
Diagnostic Workflow
Figure 1: Diagnostic decision tree to categorize solubility failures based on the General Solubility Equation (GSE).
Analysis of the Diagram
Brick Dust (High MP, Low/Mod LogP): The rigid spiro-cyclic core packs too efficiently in the crystal lattice. Water cannot break these intermolecular forces.
Fix: You must lower the Melting Point (
). Introduce asymmetry (e.g., a methyl group on the ring) or use Amorphous Solid Dispersions (ASD).
Grease Ball (Low MP, High LogP): The fluorine atoms have made the molecule too lipophilic. Water repels it.
Fix: You must ionize the molecule. Salt formation is the primary path, but this is where fluorinated amines fail most often (see Module 2).
Module 2: The pKa Trap (Salt Selection)
The Problem: Fluorine is highly electronegative. When placed on a spirocyclic ring near an amine, it pulls electron density away from the nitrogen (Inductive Effect,
).
The Consequence: The basicity (pKa) of the amine drops significantly.[1][2]
If the pKa drops below 6, standard salts like Hydrochloride (HCl) often fail. The salt becomes hygroscopic, unstable, or hydrolyzes back to the free base in water because the proton is not held tightly enough [1].
Protocol: Salt Screening for Weak Bases
Objective: Isolate a stable crystalline salt for a fluorinated amine with predicted pKa < 7.
Step-by-Step Methodology:
Calculate
pKa:
Determine the difference between the pKa of the acid and your amine.
Rule of Thumb: For a stable salt, ensure
.
Select Counter-ions:
Do not start with weak organic acids (e.g., fumaric, tartaric) if your amine is fluorinated and weak. Use the table below.
The "Oiling Out" Rescue Protocol:
Fluorinated amine salts frequently "oil out" (separate as a liquid phase) rather than crystallize due to low lattice energy of the salt form.
Step A: Dissolve free base in a minimal amount of polar solvent (Ethanol or Acetone).
Step B: Add Acid (1.05 eq). If oil forms, do not add more antisolvent.
Step C:Temperature Cycling. Heat the mixture to 50°C (dissolve oil) and cool slowly to 0°C. Repeat 3-5 times. This Ostwald ripening process encourages crystal growth over amorphous oil.
Step D:Seed. If you have any solid, add a speck at the cloud point.
Module 3: Chemical Modification (Prevention)
If formulation fails, you must return to the whiteboard. You need to retain the spiro-shape (for IP or biology) but fix the properties.
Strategic Structural Tweaks
Figure 2: Medicinal chemistry strategies to optimize properties without abandoning the scaffold.
Expert Insight:
The Distance Rule: Moving a fluorine atom just one carbon further away from the amine nitrogen can restore 1–2 units of pKa, making salt formation feasible again [2].
Oxa-Spirocycles: Replacing a methylene (-CH2-) in the spiro-ring with an oxygen (-O-) significantly lowers LogD and disrupts lattice packing (lowering MP), solving both "Brick Dust" and "Grease Ball" issues simultaneously [3].
Module 4: FAQ & Troubleshooting
Q: I dissolved my compound in DMSO for a biological assay, but it precipitated when added to the media. Why?A: This is the "Kinetic Solubility" crash. Fluorinated spirocycles are hydrophobic. When you dilute the DMSO stock (usually 10mM) into aqueous media, the water acts as an antisolvent.
Fix: Do not go straight from DMSO to Media. Perform a serial dilution in DMSO first, or use an intermediate dilution step with 20% cyclodextrin (HP-
-CD) in water. The cyclodextrin encapsulates the hydrophobic fluorinated moiety.
Q: My NMR shows the salt formed, but the elemental analysis is off. It seems hygroscopic.A: You likely formed a salt with a weak amine using an acid that wasn't strong enough, or the lattice energy is too low.
Fix: Switch to a Mesylate or Tosylate salt. These counter-ions are lipophilic enough to pack well with the fluorinated spirocycle (Lipophilic Salt Selection), preventing hygroscopicity.
Q: Can I use amorphous solid dispersion (ASD) for these?A: Yes, this is the gold standard for "Brick Dust" spirocycles.
Protocol: Use HPMCAS or PVP-VA polymers. Spray dry from a DCM/Methanol mixture. The polymer matrix prevents the spiro-rings from packing into their stable, insoluble crystal lattice.
References
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.
Context: Establishes the quantification of electron-withdrawing groups (fluorine) on amine pKa.
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Context: Comprehensive review on the metabolic and solubility effects of fluorin
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
Context: Discusses the "escape from flatland" and the specific physical properties of spirocyclic scaffolds.
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Context: The foundational text on why spirocycles (Fsp3) are used, despite the solubility challenges they introduce.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: #CS-AZA-F2
Assigned Specialist: Senior Application Scientist, Chiral Separations Group
Executive Summary & Challenge Profile
The Molecule: Difluoro-azaspiro[4.4]nonane is a rigid, bicyclic secondary amine. In drug discovery, this scaffold is often used to restrict conformational freedom and modulate metabolic stability via fluorination.
The Separation Challenge:
Researchers typically encounter a "Triad of Difficulty" with this specific analyte:
Detection Silence: The aliphatic backbone lacks a UV chromophore (no
transitions >210 nm), making standard UV detection futile.
Amine Tailing: The secondary amine (
) interacts strongly with residual silanols on the stationary phase, causing severe peak tailing.
Fluorine-Induced Dipoles: The difluoro-substitution creates strong local dipoles that can lead to unexpected retention behavior or "Self-Disproportionation of Enantiomers" (SDE) during achiral workup [1].
Method Development Workflow (Interactive Guide)
Do not rely on trial-and-error. Follow this logic gate to select the optimal separation mode.
Figure 1: Decision matrix for method selection based on solubility and available detection hardware.
Troubleshooting Guide: The "Invisible" Peak
Issue: You inject the sample but see a flat baseline at 254 nm and 210 nm.
Root Cause: The difluoro-azaspiro[4.4]nonane scaffold is aliphatic. It effectively has zero UV absorbance.
Strategy A: Universal Detection (Preferred)
If your lab possesses these detectors, use them directly to avoid chemical modification.
Detector
Suitability
Technical Note
CAD (Charged Aerosol)
High
Excellent sensitivity for non-volatiles. Ensure mobile phase is volatile (e.g., Hexane/IPA/DEA).
ELSD (Evaporative Light Scattering)
Medium
Lower sensitivity than CAD. Linear range can be limited.
RI (Refractive Index)
Low
Drifts with gradient elution. Only usable for isocratic runs.
MS (Mass Spec)
High
Requires volatile additives. Use Ammonium Hydroxide () or Ammonium Bicarbonate instead of DEA.
Strategy B: Pre-Column Derivatization (Protocol)
If you are limited to UV detection, you must attach a chromophore. The Benzoyl Chloride method is robust for secondary amines [2].
Protocol: Benzoylation of Difluoro-azaspiro[4.4]nonane
Reagents: Prepare 2M NaOH and Benzoyl Chloride.
Mix: In a vial, combine
of amine sample (dissolved in ACN) + of 2M NaOH.
React: Add
Benzoyl Chloride. Vortex immediately.
Incubate: Let stand at Room Temperature for 20 minutes.
Quench: Add
saturated NaCl solution.
Extract: Add
Diethyl Ether or Hexane. Shake and collect the organic layer.
Analyze: Inject the organic layer. Monitor at 230 nm (Benzamide absorption).
Troubleshooting Guide: Peak Shape & Resolution
Issue: Peaks are tailing (shark-tooth shape) or resolution is poor (
).
The "Base" Requirement
Secondary amines interact with the acidic silanols on silica-based chiral columns (Chiralpak/Chiralcel). You must use a basic additive.[1]
Standard: 0.1% Diethylamine (DEA).
Enhanced: If DEA fails, switch to 0.1% Ethylenediamine (EDA) or Ethanolamine (AE) .
Why? Bidentate amines like EDA often mask silanols more effectively for stubborn spiro-amines [3].
Warning: Only use EDA/AE on immobilized columns (e.g., Chiralpak IG, IA, IB) to avoid stripping coated phases.
Column Selection Matrix
Based on the difluoro-substitution, the electron-withdrawing nature of fluorine often creates unique selectivity on "Chlorinated" chiral selectors.
Column
Selector Type
Probability of Success
Rationale
Chiralpak IG
Amylose tris(3-chloro-5-methylphenylcarbamate)
Highest
The chloro-group in the selector often interacts favorably with fluorinated analytes via halogen-bonding or dipole interactions [4].
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
High
The "Gold Standard" for general amines. Excellent hydrogen bonding pockets.
Chiralpak IC
Cellulose tris(3,5-dichlorophenylcarbamate)
Medium
Good for polar interactions, but sometimes too retentive for bulky spiro systems.
The "Fluorine Effect" on Mobile Phase
Fluorine atoms can act as weak hydrogen bond acceptors.
Optimization Tip: If resolution is partial in Hexane/IPA, switch the alcohol to Methanol or Ethanol .
Mechanism:[2] Methanol is a smaller molecule and can penetrate the chiral grooves differently, potentially allowing the difluoro-group to "lock" into a specific conformation that IPA cannot access.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks?A:NO. While TFA is good for acidic compounds, adding it to a basic amine will form an in-situ salt (ammonium trifluoroacetate). This salt often has different solubility and retention characteristics, leading to split peaks or precipitation in non-polar mobile phases. Stick to basic additives (DEA/TEA) [5].
Q: My pressure is spiking in SFC mode. Why?A: Check your additive solubility. Ammonium bicarbonate (often used for MS compatibility) is not very soluble in pure Methanol/CO2 mixtures at high concentrations. It can precipitate in the back-pressure regulator. Switch to Isopropylamine or Diethylamine for SFC if MS detection is not required.
Q: I see three peaks. Is my sample impure?A: Not necessarily. Difluoro-azaspiro[4.4]nonane has potential for diastereomers if the fluorine substitution creates new stereocenters relative to the spiro-center.
Scenario B: You are seeing "Rotamers." However, spiro-systems are usually rigid. It is more likely you are separating the cis and trans diastereomers, each of which is a racemate (total 4 potential isomers).
References
Soloshonok, V. A., et al. (2006). "Self-Disproportionation of Enantiomers on Achiral Phase Chromatography. One More Example of Fluorine's Magic Powers." Chimica Oggi/Chemistry Today, 24, 44–47.[4] 4[5]
De Marco, J. D., et al. (1989). "The determination of 4-amino-1-hydroxybutane-1,1-diphosphonic acid... by high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1719-1727. Link[5]
Stringham, R. W. (2004).[6] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493-498.[6] 6[5]
A Guide to the Structural Confirmation of 6,6-Difluoro-2-azaspiro[4.4]nonane Hydrochloride: A Multi-Technique Approach
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This is particularly true fo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for novel chemical entities like 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride, a fluorinated spirocyclic amine with potential applications in pharmaceutical development. The introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making precise structural verification essential.
This guide provides a comprehensive framework for the structural elucidation of 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride (CAS: 1785315-98-1)[1]. Given the current absence of publicly available experimental spectroscopic data for this specific compound[2], this document outlines a systematic, first-principles approach. We will detail the requisite analytical techniques, predict the expected experimental outcomes, and provide standardized protocols. This guide will also draw comparisons with potential isomers, such as 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride, to illustrate how a multi-technique workflow can provide irrefutable structural evidence[3][4].
The Imperative of a Multi-faceted Analytical Workflow
Relying on a single analytical technique is insufficient for the definitive structural confirmation of a novel compound. A combination of high-resolution mass spectrometry and various nuclear magnetic resonance (NMR) spectroscopy techniques, supported by infrared (IR) spectroscopy, is required. Each method provides a unique and complementary piece of the structural puzzle.
Below is a logical workflow for the structural confirmation process:
Caption: Workflow for the structural confirmation of 6,6-Difluoro-2-azaspiro[4.4]nonane HCl.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. This is the first and most critical step to confirm that the compound in hand has the expected atomic makeup.
Expected Results: The molecular formula for the free base of 6,6-Difluoro-2-azaspiro[4.4]nonane is C8H13F2N. For the hydrochloride salt, we would expect to observe the protonated molecule ([M+H]⁺) in the positive ion mode.
Adduct
Predicted m/z
[M+H]⁺
162.10889
[M+Na]⁺
184.09083
[M+K]⁺
200.06477
[M+NH4]⁺
179.13543
Table 1: Predicted m/z values for various adducts of 6,6-Difluoro-2-azaspiro[4.4]nonane (C8H13F2N). Data sourced from PubChem predictions[2].
An experimental mass measurement within 5 ppm of the predicted value for the [M+H]⁺ ion (162.10889) would provide strong evidence for the elemental formula C8H14F2N⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is necessary for a complete assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
N-H Proton: A broad singlet, typically downfield, corresponding to the proton on the nitrogen (as part of the hydrochloride salt).
Protons on C1, C3, C5: These methylene protons are adjacent to the nitrogen and the spirocenter. They are expected to appear as complex multiplets, likely in the range of 3.0-3.5 ppm.
Protons on C7, C8, C9: These methylene protons are part of the cyclopentane ring. Protons on C7 and C9, being adjacent to the gem-difluoro substituted carbon, will show coupling to fluorine and will likely be shifted downfield compared to the C8 protons. Expect complex multiplets in the range of 1.8-2.5 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the number of unique carbon environments. The presence of fluorine will introduce characteristic splitting patterns due to C-F coupling.
Carbon Atom
Predicted Chemical Shift (ppm)
Predicted Multiplicity (due to ¹JCF)
C6
~115-125
Triplet (t)
C5
~40-50
Triplet (t, smaller ²JCF)
C7, C9
~35-45
Triplet (t, smaller ²JCF)
C1, C3
~50-60
Singlet (s)
C8
~20-30
Singlet (s)
Table 2: Predicted ¹³C NMR chemical shifts and multiplicities for 6,6-Difluoro-2-azaspiro[4.4]nonane. Note that the quaternary spiro carbon (C5) will also be split by fluorine.
The most telling signal will be for C6, which is directly bonded to two fluorine atoms. It will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-280 Hz[5]. The adjacent carbons (C5, C7, C9) will also exhibit smaller triplet splitting due to two-bond coupling (²JCF)[5].
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is highly sensitive and provides a direct window into the fluorine environment. Since the two fluorine atoms at the C6 position are chemically equivalent, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet[6].
2D NMR for Definitive Connectivity
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the two rings of the spiro-system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity across the spirocyclic junction (C5) and the quaternary C6. For instance, correlations from the protons on C1 and C9 to the spiro carbon C5 would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Key Absorptions:
N-H Stretch: A broad absorption in the range of 2700-3100 cm⁻¹ is characteristic of an amine hydrochloride salt.
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.
C-F Stretch: Strong, characteristic absorptions in the region of 1000-1200 cm⁻¹ are definitive for carbon-fluorine bonds[7][8].
Comparative Analysis: Distinguishing Isomers
To underscore the power of this multi-technique approach, let's consider how we would distinguish 6,6-Difluoro-2-azaspiro[4.4]nonane from a potential synthetic byproduct or isomer, 7,7-Difluoro-2-azaspiro[4.4]nonane.
Feature
6,6-Difluoro Isomer (Target)
7,7-Difluoro Isomer (Potential Impurity)
¹³C NMR (C-F)
C6 is a triplet (~115-125 ppm). C5, C7, and C9 are also triplets (smaller J).
C7 is a triplet. C6 and C8 would be triplets (smaller J).
¹H NMR
Protons on C7 and C9 are coupled to fluorine.
Protons on C6 and C8 are coupled to fluorine.
HMBC Correlations
Protons on C1/C9 will show a correlation to the spiro carbon C5. Protons on C7 will correlate to C6.
Protons on C1/C9 will show a correlation to the spiro carbon C5. Protons on C6/C8 will correlate to C7.
This comparative analysis demonstrates that while both isomers would yield the same HRMS data, their NMR spectra would be distinctly different, allowing for unambiguous identification.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical value for C8H14F2N⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
1D Spectra Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum.
Acquire a proton-decoupled ¹⁹F NMR spectrum.
2D Spectra Acquisition:
Acquire a gradient-selected COSY (gCOSY) spectrum.
Acquire a gradient-selected HSQC (gHSQC) spectrum optimized for ¹JCH ≈ 145 Hz.
Acquire a gradient-selected HMBC (gHMBC) spectrum optimized for long-range couplings of 8-10 Hz.
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals by systematically analyzing the 1D and 2D correlations.
Caption: Logical flow for integrating various NMR experiments for structural assignment.
Conclusion
The structural confirmation of 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride, in the absence of reference spectra, necessitates a rigorous and systematic application of modern analytical techniques. High-resolution mass spectrometry serves as the foundational check of elemental composition. A full suite of 1D and 2D NMR experiments provides the definitive evidence of atomic connectivity and stereochemistry, with characteristic C-F coupling patterns serving as a key diagnostic tool. Finally, IR spectroscopy confirms the presence of the expected functional groups. By following the workflow and principles outlined in this guide, researchers can confidently and irrefutably confirm the structure of this and other novel fluorinated molecules, ensuring the integrity and validity of their research.
References
PubChem. 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. Available at: [Link].
BuyersGuideChem. 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride | 1785315-98-1. Available at: [Link].
St-Onge, M., et al. (2020). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. Available at: [Link].
Kovács, L., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry. Available at: [Link].
Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal. Available at: [Link].
SpectraBase. 6,6-Difluoro-7-methyl-1-oxaspiro[4.4]nonan-2-one isomer. Available at: [Link].
PubChem. 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. Available at: [Link].
Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available at: [Link].
NIST. 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. Available at: [Link].
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
validation of 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride purity and identity
Introduction: The Spirocyclic Advantage In modern drug discovery, the shift from flat, aromatic structures to three-dimensional ( -rich) scaffolds is driven by the need to improve solubility and target selectivity—a conc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Spirocyclic Advantage
In modern drug discovery, the shift from flat, aromatic structures to three-dimensional (
-rich) scaffolds is driven by the need to improve solubility and target selectivity—a concept often termed "escaping Flatland." 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride represents a high-value building block in this domain.
Unlike its non-fluorinated parent (2-azaspiro[4.4]nonane), the inclusion of the gem-difluoro motif at the 6-position introduces specific electronic and steric perturbations. These modifications are critical for modulating basicity (pKa) and blocking metabolic "soft spots" without significantly altering the overall steric bulk. However, validating this molecule presents unique challenges: it lacks a strong UV chromophore, and the gem-difluoro group creates complex NMR splitting patterns that can be confused with impurities.
This guide provides a self-validating framework for confirming the identity and purity of this compound, comparing it against standard alternatives.
Identity Validation: The "Fingerprint"
For a molecule like 6,6-difluoro-2-azaspiro[4.4]nonane, standard
H NMR is insufficient due to the overlapping multiplets typical of saturated spirocycles. The "Self-Validating System" here relies on Heteronuclear Correlation .
A. The NMR Logic (
F as the Anchor)
The gem-difluoro group is your primary diagnostic tool.
F NMR: Expect a characteristic signal in the range of -80 to -110 ppm . Unlike a single fluorine (doublet), the diastereotopic nature of the protons in the rigid spiro-ring often renders the two fluorine atoms magnetically non-equivalent, potentially appearing as an AB quartet or a complex multiplet if ring inversion is slow.
C NMR: Look for the "triplet of triplets" signature. The carbon directly attached to the fluorines () will show a large coupling constant ( Hz). The adjacent quaternary spiro-carbon () will show a triplet ( Hz). If you do not see this triplet at the quaternary center, the spiro-connectivity is suspect.
B. Mass Spectrometry (HRMS)
Target Ion:
Da (approx).
Fragmentation: In MS/MS, look for the loss of HF (20 Da) or
fragments, which confirms the integrity of the fluorinated ring.
Purity Profiling: The "Quantification" Challenge
The hydrochloride salt and the lack of a conjugated
-system make this molecule invisible to standard UV detection (254 nm).
Comparison of Detection Methods
Feature
Method A: HPLC-CAD (Recommended)
Method B: HPLC-UV (Derivatization)
Method C: GC-FID
Principle
Charged Aerosol Detection (Universal)
UV detection (254 nm) after tagging
Flame Ionization (Volatile)
Sample Prep
Dissolve & Shoot (Direct)
React with Benzoyl Chloride/Fmoc-Cl
Free-basing required (Risk of degradation)
Sensitivity
High (ng levels)
High (dependent on reaction yield)
Moderate
Linearity
Quadratic (requires linearization)
Linear
Linear
Suitability
Best for Routine QC
Best if CAD unavailable
Good for residual solvents
Why CAD wins: Derivatization introduces kinetic variables (incomplete reaction) and reagent peaks that complicate impurity analysis. GC requires neutralizing the HCl salt, which can degrade the spiro-core or contaminate the liner. HPLC-CAD measures the parent salt directly.
Performance Comparison: Fluorinated vs. Non-Fluorinated[1][2][3][4]
Why choose the 6,6-difluoro analog over the standard 2-azaspiro[4.4]nonane?
Property
2-azaspiro[4.4]nonane HCl
6,6-Difluoro-2-azaspiro[4.4]nonane HCl
Impact on Drug Design
Basicity (pKa)
~10.5 - 11.0 (Estimated)
~9.0 - 9.5 (Estimated)
Lower pKa improves bioavailability and reduces hERG liability. The electron-withdrawing F atoms reduce amine basicity through induction.
Check for integration ratio of 2F relative to the internal standard (if quantitative).
Failure Mode: A singlet indicates loss of chirality or ring opening (equivalence of F atoms).
Visualization of Validation Logic
Caption: Figure 1. Integrated Validation Workflow for Non-Chromophoric Fluorinated Spirocycles. Note the critical role of
F NMR and HPLC-CAD.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6930-6941. Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Grygorenko, O. O., et al. (2018). Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. Enamine/ResearchGate. Link
Spectroscopic Analysis of 6,6-Difluoro-2-azaspiro[4.4]nonane Hydrochloride Impurities: Advanced 19F-NMR vs. Standard HPLC
Topic: Spectroscopic Analysis of 6,6-Difluoro-2-azaspiro[4.4]nonane Hydrochloride Impurities Content Type: Publish Comparison Guide Executive Summary In the development of fluorinated spirocyclic scaffolds for kinase inh...
In the development of fluorinated spirocyclic scaffolds for kinase inhibitors and GPCR ligands, 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride (CAS 1785315-98-1) serves as a critical building block.[1][2] However, its aliphatic nature and the presence of fluorine introduce unique analytical challenges. Standard HPLC-UV methods often fail to detect regioisomeric impurities and trace defluorinated byproducts due to the lack of strong chromophores and similar column retention profiles.[1][2]
This guide objectively compares the industry-standard HPLC-UV/ELSD workflow against an advanced 19F-NMR & LC-HRMS integrated protocol.[1][2] We demonstrate that while standard methods are sufficient for gross purity assessment (>95%), they miss critical "silent" impurities that impact downstream SAR (Structure-Activity Relationship) data.
The Analytical Challenge: Why Standard Methods Fail
The core difficulty lies in the structural subtlety of the impurities.[2] The synthesis of 6,6-difluoro-2-azaspiro[4.4]nonane typically involves cyclization and fluorination steps (e.g., using DAST or Deoxo-Fluor) that generate specific byproducts:
Regioisomers: 7,7-Difluoro-2-azaspiro[4.4]nonane (co-elutes on C18 columns).[1][2]
High (J-coupling constants reveal F-H proximity).[1][2]
Detailed Experimental Protocols
A. Advanced Protocol: 19F qNMR Methodology
Rationale: 19F NMR provides a "fingerprint" of the fluorine environment.[2] The gem-difluoro signal is highly sensitive to its distance from the spiro-center and the nitrogen atom, allowing effortless discrimination of regioisomers.[1][2]
Step-by-Step Workflow:
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-
.
Internal Standard (IS): Add 1.0 mg of
-Trifluorotoluene (TFT) as a quantitative IS. Note: TFT is chosen for its distinct shift (-63 ppm) that does not overlap with the aliphatic region (-80 to -120 ppm).[1][2]
Acquisition Parameters:
Pulse Sequence: zgig (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for accurate integration.
Relaxation Delay (D1): Set to
(typically 20s) to ensure full magnetization recovery.
Scans (NS): 64 scans for S/N > 150.
Spectral Width: 200 ppm (centered at -100 ppm).
B. Validation Protocol: LC-HRMS Confirmation
Rationale: Mass spectrometry confirms the molecular weight of impurities detected by NMR, distinguishing between isomers (same m/z) and defluorinated byproducts (different m/z).
Conditions:
Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 µm.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient: 5% B to 95% B over 15 mins.
Detection: ESI+ in Full Scan mode (m/z 100–500).[2]
Impurity Formation & Detection Logic (Visualized)
The following diagram maps the synthetic origins of common impurities and the specific analytical node required to detect them.
Caption: Analytical flowchart demonstrating the superior resolution of 19F NMR for regioisomeric impurities compared to standard HPLC.
Results & Interpretation Guide
When analyzing the 6,6-difluoro-2-azaspiro[4.4]nonane hydrochloride, researchers should look for the following spectral signatures:
The Target (6,6-Difluoro):
19F NMR: A clean AB quartet (or broad singlet depending on conformation) typically around -90 to -100 ppm .[1][2]
1H NMR: Diagnostic multiplets for the spiro-cycle protons at
For high-value drug discovery applications, relying solely on HPLC-UV for 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride is insufficient.[1][2] The lack of UV activity and the prevalence of regioisomers necessitate the use of 19F qNMR .[2] This method acts as a self-validating system, ensuring that the "purity" on the label reflects the true chemical composition, safeguarding the integrity of downstream biological data.[2]
References
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Chapter 10: Fluorine-19 NMR).
Yu, J., et al. (2013). "Synthesis and characterization of gem-difluoro spirocycles." Journal of Organic Chemistry, 78(12), 6123-6130.
Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
ICH Expert Working Group. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.
Validating the Stereochemistry of 6,6-Difluoro-2-azaspiro[4.4]nonane: A Comparative Technical Guide
Topic: Validating the Stereochemistry of 6,6-Difluoro-2-azaspiro[4.4]nonane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. The "Spiro" Challenge in Medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Stereochemistry of 6,6-Difluoro-2-azaspiro[4.4]nonane
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
The "Spiro" Challenge in Medicinal Chemistry
The incorporation of spirocyclic scaffolds, such as 6,6-difluoro-2-azaspiro[4.4]nonane , represents a strategic shift in modern drug discovery towards increasing three-dimensional complexity (Fsp3 character) to improve solubility and selectivity. However, this scaffold presents a unique stereochemical challenge.
Unlike simple stereocenters, the chirality of 6,6-difluoro-2-azaspiro[4.4]nonane arises from the spiro-junction (C5) . The orthogonality of the pyrrolidine (Ring A) and the gem-difluoro-cyclopentane (Ring B) creates a chiral axis-like environment. Furthermore, the 6,6-difluoro substitution breaks the potential symmetry of the carbocyclic ring, rendering the geminal fluorines diastereotopic .
This guide objectively compares three validation methodologies—19F-NMR with Chiral Derivatization , Vibrational Circular Dichroism (VCD) , and Single Crystal X-Ray Crystallography —to help you select the optimal protocol for your stage of development.
Strategic Overview: The 3-Tier Validation Matrix
Feature
Method A: 19F-NMR (Mosher's)
Method B: VCD Spectroscopy
Method C: X-Ray Crystallography
Primary Utility
Rapid Enantiomeric Excess (ee%) determination.
Absolute Configuration (AC) assignment in solution.[1]
Method 1: The Fluorine Handle (19F-NMR + Chiral Derivatization)
Expert Insight: The 6,6-difluoro motif is not just a metabolic blocker; it is a built-in spectroscopic probe. Because the molecule is chiral, the two fluorine atoms at C6 are diastereotopic , typically appearing as an AB quartet in the 19F-NMR spectrum. Upon derivatization with a chiral auxiliary, these signals split further, allowing for precise quantification of enantiomers without the need for chiral HPLC method development.
Experimental Protocol: Mosher's Amide Analysis
This protocol uses (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] to create diastereomeric amides.
Derivatization: Add triethylamine (3.0 eq) and dimethylaminopyridine (DMAP, 0.1 eq).
Addition: Slowly add (R)-MTPA-Cl (1.2 eq) at 0°C. Warm to RT and stir for 2 hours.
Workup: Quench with sat. NaHCO₃, extract with CH₂Cl₂, and pass through a short silica plug.
Analysis: Acquire 19F-NMR (proton-decoupled).
Observation: You will see signals for the MTPA-CF₃ group and the scaffold's gem-difluoro group.
Interpretation: In a racemic mixture, you will observe two sets of signals for the scaffold fluorines (corresponding to the (R,R)-diastereomer and (R,S)-diastereomer). In an enantiopure sample, only one set persists.
Self-Validating Logic
Internal Standard: The MTPA-CF₃ signal acts as an internal integration standard.
Check: If the MTPA-CF₃ signal integrates 1:1 with the scaffold fluorines but the scaffold fluorines show splitting, you have successfully derivatized a racemate.
Figure 1: Decision tree for 19F-NMR stereochemical validation using Mosher's analysis.
Expert Insight: When crystallization fails (a common issue with spiro-oils), Vibrational Circular Dichroism (VCD) is the only reliable method to assign absolute configuration (R vs S) directly in solution. It measures the differential absorption of left and right circularly polarized IR light.
Experimental Protocol
Conformational Search: Perform a Monte Carlo conformational search of the (R)-enantiomer using molecular mechanics (e.g., MMFF94).
Geometry Optimization: Optimize low-energy conformers using DFT (B3LYP/6-31G* or equivalent).
Spectrum Calculation: Calculate vibrational frequencies and rotational strengths for the optimized geometries. Generate the theoretical VCD spectrum (Boltzmann-weighted average).
Measurement: Dissolve 5-10 mg of the sample in CDCl₃ or CCl₄ (approx. 0.1 M). Measure the experimental VCD spectrum (1000-1800 cm⁻¹).
Comparison: Align the theoretical and experimental spectra.
Match: If the signs of the bands align, the sample is the (R)-enantiomer.
Mirror Image: If the bands are opposite in sign, the sample is the (S)-enantiomer.
Why This Works for 6,6-Difluoro-2-azaspiro[4.4]nonane
The C-F stretching vibrations (1100-1400 cm⁻¹) are intense and highly sensitive to the local chiral environment of the spiro-junction, providing strong, distinct VCD signals that are easy to correlate with calculations.
Method 3: The Ultimate Truth (Single Crystal X-Ray)
Expert Insight: Free amines of spiro[4.4]nonanes are often oils or low-melting solids. To ensure success with X-ray crystallography, you must synthesize a crystalline salt. The Hemioxalate salt is historically proven to induce crystallinity in 2-azaspiro[4.4]nonane systems.
Experimental Protocol: Salt Formation & Crystallization
Salt Formation: Dissolve the free amine (50 mg) in minimal isopropanol (IPA). Add a solution of oxalic acid dihydrate (0.5 eq for hemioxalate, 1.0 eq for oxalate) in warm IPA.
Crystallization: Allow the solution to cool slowly. If no precipitate forms, use vapor diffusion: place the IPA vial inside a larger jar containing diethyl ether.
Data Collection: Select a single crystal (>0.1 mm) and mount for X-ray diffraction.
Refinement: Solve the structure. The "Flack Parameter" is critical here.
Note: Since C, N, and F are light atoms, the anomalous scattering is weak using standard Mo-radiation. Cu-radiation is strongly recommended to obtain a reliable Flack parameter for absolute assignment without a heavy atom probe.
Figure 2: Crystallization workflow for spiro-amine salts.
References
BenchChem. (2025).[4][7][8] NMR Spectroscopy for Stereochemical Assignment of Fluorinated Chromans. Retrieved from 9
Stephens, P. J., & Devlin, F. J. (2008). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretical Chemistry Accounts. Retrieved from 6
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Retrieved from
Paquette, L. A. (2000). Resolution and Absolute Configurational Assignments to 1-Oxa- and 1-Thia-6-ketospiro[4.4]nonanyl Platforms. Heterocycles. Retrieved from 10
BenchChem. (2025).[7][8] Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from 4